molecular formula C6H10N2O B138026 2-Propyl-1H-imidazol-4(5H)-one CAS No. 158365-96-9

2-Propyl-1H-imidazol-4(5H)-one

Cat. No.: B138026
CAS No.: 158365-96-9
M. Wt: 126.16 g/mol
InChI Key: BDSFPJPUFHGKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-1H-imidazol-4(5H)-one is a substituted imidazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms (positions 1 and 3) and a ketone group at position 2. The propyl substituent at position 2 distinguishes it from simpler imidazolones. This compound is of interest in medicinal and synthetic chemistry due to the imidazole scaffold’s prevalence in bioactive molecules, such as enzyme inhibitors and receptor modulators .

Properties

CAS No.

158365-96-9

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-propyl-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C6H10N2O/c1-2-3-5-7-4-6(9)8-5/h2-4H2,1H3,(H,7,8,9)

InChI Key

BDSFPJPUFHGKLX-UHFFFAOYSA-N

SMILES

CCCC1=NCC(=O)N1

Canonical SMILES

CCCC1=NCC(=O)N1

Synonyms

4H-Imidazol-4-one,1,5-dihydro-2-propyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-propyl-1H-imidazol-4(5H)-one with structurally related imidazole derivatives, emphasizing substituent effects and reported properties.

Compound Name Substituents/Modifications Key Properties/Applications Reference
2-Propyl-1H-imidazole-4,5-dicarbonitrile Propyl (C2), nitrile groups (C4, C5) Synthetic intermediate; no bioactivity data
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate Tetrazolylphenyl (C1), methyl ester (C4) Potential angiotensin II receptor modulator
(S)-5-hydroxy-3-(2-(((1-((1-methyl-1H-imidazol-4-yl)methyl)-1H-indol-6-yl)methylamino)methyl)-1H-indol-3-yl)isoindolin-1-one Complex indole-imidazole hybrid Investigated for kinase inhibition

Key Observations:

However, this is speculative due to the lack of experimental data . In contrast, the tetrazolylphenyl substituent in the compound from introduces strong hydrogen-bonding capability, critical for receptor binding in antihypertensive agents.

Functional Group Diversity :

  • The ketone at C4 in this compound contrasts with nitrile groups in its dicarbonitrile analog . Nitriles are electron-withdrawing, which could reduce ring aromaticity and alter reactivity.
  • Methyl ester groups (e.g., in ) are often hydrolyzed in vivo to carboxylic acids, a common prodrug strategy.

Biological Activity: No biological data are reported for this compound.

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